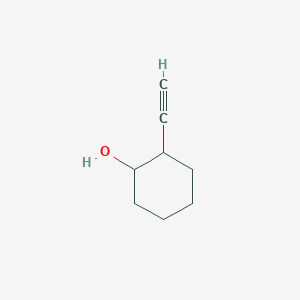

2-Ethynylcyclohexan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethynylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-2-7-5-3-4-6-8(7)9/h1,7-9H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNVOCSQDAIHOPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCCC1O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethynylcyclohexan 1 Ol

Classical Ethynylation Approaches to 2-Ethynylcyclohexan-1-ol

The most direct and historically significant methods for synthesizing propargyl alcohols, such as this compound, involve the addition of an ethynyl (B1212043) group to a carbonyl precursor.

Reaction of Cyclohexanone (B45756) with Acetylides

The reaction of cyclohexanone with acetylide reagents is a cornerstone of alkyne chemistry. wikipedia.org This nucleophilic addition to the carbonyl group provides a direct route to 1-ethynylcyclohexan-1-ol, a constitutional isomer of the target molecule. The fundamental transformation involves the deprotonation of a terminal alkyne, typically acetylene (B1199291), to form a potent nucleophile that subsequently attacks the electrophilic carbonyl carbon of cyclohexanone. wikipedia.org

A variety of bases and reaction conditions have been employed to facilitate this transformation. Early methods utilized sodium amide in ether or potassium hydroxide (B78521) in ether. orgsyn.org A common laboratory-scale procedure involves the in-situ generation of sodium acetylide from sodium metal in liquid ammonia, followed by the addition of cyclohexanone. orgsyn.org This method has been reported to provide yields of 1-ethynylcyclohexan-1-ol in the range of 65-75%. orgsyn.org Another effective base is the potassium salt of tert-amyl alcohol, which can produce the desired product in yields of 80–90%. orgsyn.org

More recently, fluoride-assisted activation of calcium carbide has been developed as a simpler and more industrially scalable method for the ethynylation of ketones. acs.org This approach uses commercially available calcium carbide in the presence of a catalytic amount of tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O) in dimethyl sulfoxide (B87167) (DMSO). acs.org This system is thought to generate an acetylide "ate"-complex that readily adds to the carbonyl group. acs.org For cyclohexanone, this method has demonstrated high conversion rates. acs.org

| Reagent System | Solvent | Yield of 1-ethynylcyclohexan-1-ol | Reference |

| Sodium acetylide | Liquid Ammonia | 65-75% | orgsyn.org |

| Potassium tert-amylate | Not specified | 80-90% | orgsyn.org |

| Calcium carbide / TBAF·3H₂O | DMSO | High conversion | acs.org |

| Ethynylmagnesium bromide | Tetrahydrofuran | Not specified | ontosight.ai |

It is important to note that these methods primarily yield 1-ethynylcyclohexan-1-ol. The synthesis of this compound requires a different starting material or a subsequent rearrangement, which falls outside the direct ethynylation of cyclohexanone.

Alkyne Hydrolysis Routes

The hydration of alkynes is another classical method that can lead to carbonyl compounds, which could then potentially be converted to the desired alcohol. The direct hydration of a suitable di-substituted alkyne precursor could theoretically yield this compound. Mercury(II)-catalyzed hydration of alkynes typically follows Markovnikov's rule, leading to the formation of a ketone from a terminal alkyne. libretexts.org For instance, the hydration of ethynylcyclohexane (B1294493) would yield 1-acetylcyclohexane. libretexts.org

Anti-Markovnikov hydration of a terminal alkyne to form an aldehyde can be achieved through hydroboration-oxidation. libretexts.org This process involves the use of a sterically hindered borane, such as disiamylborane (B86530) or 9-borabicyclo[3.3.1]nonane (9-BBN), followed by oxidation with hydrogen peroxide in a basic solution. libretexts.org While this is a powerful method for aldehyde synthesis from alkynes, its direct application to form this compound from a simple alkyne precursor is not straightforward and would likely involve a more complex substrate.

Modern Convergent Synthetic Strategies for this compound

Multistep Protocols for Cyclohexanol (B46403) Core Formation

A convergent synthesis of (1R,2S)-2-ethynylcyclohexane-1-carbaldehyde, a derivative of the target molecule, has been reported as part of the asymmetric total synthesis of elansolid A analogs. sioc-journal.cn This multi-step sequence begins with the desymmetrization of an anhydride, followed by a series of transformations to construct the substituted cyclohexyl ring. sioc-journal.cn A key step in this synthesis is the introduction of the ethynyl group at a late stage. The synthesis of the precursor, ((1R,2S)-2-ethynylcyclohexyl)methanol, was achieved in 87% yield. sioc-journal.cn This alcohol was then oxidized to the corresponding aldehyde. sioc-journal.cn This strategy highlights a modern approach where the stereochemistry and functionality of the cyclohexanol core are carefully constructed before the introduction of the ethynyl group.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound and related compounds, several approaches align with these principles.

The use of catalysis is a cornerstone of green chemistry. The fluoride-assisted ethynylation of cyclohexanone using calcium carbide is an example of a more environmentally benign approach compared to using stoichiometric amounts of strong bases like sodium amide. acs.org Furthermore, the development of one-pot, multi-component reactions for the synthesis of triazoles from terminal alkynes, including 1-ethynylcyclohexan-1-ol, showcases the efficiency and atom economy of modern synthetic methods. biolmolchem.comthieme-connect.com These reactions often utilize copper catalysts in green solvents like glycerol, minimizing waste and simplifying purification procedures. thieme-connect.com

Mechanochemical methods, which involve reactions conducted by grinding solid reactants together, offer a solvent-free alternative to traditional solution-phase synthesis. mdpi.com While not explicitly reported for the synthesis of this compound itself, mechanochemical approaches have been successfully applied to the synthesis of N-substituted amines and could potentially be adapted for ethynylation reactions. mdpi.com

Stereochemical Aspects in 2 Ethynylcyclohexan 1 Ol Chemistry

Enantioselective and Diastereoselective Synthesis of 2-Ethynylcyclohexan-1-ol

The controlled synthesis of specific stereoisomers of this compound is a key focus in organic chemistry, enabling the production of enantiomerically pure compounds for various applications.

One common approach to achieving stereoselectivity is through the asymmetric addition of an ethynyl (B1212043) group to cyclohexene (B86901) oxide. This can be accomplished using a variety of chiral catalysts. For instance, the use of a chiral lithium amide, prepared from (S)-N-benzyl-N-(α-methylbenzyl)amine, has been shown to yield (1R,2R)-2-ethynylcyclohexan-1-ol with high enantiomeric excess.

Another strategy involves the desymmetrization of a meso-anhydride. This process can be initiated by a chiral catalyst, such as a cinchona alkaloid derivative like (DHQD)2AQN, to produce a chiral carboxylic acid. sioc-journal.cn Subsequent reduction and alkynylation steps can then lead to the desired enantiomer of this compound. sioc-journal.cn For example, the synthesis of ((1R,2S)-2-ethynylcyclohexyl)methanol has been achieved with a notable yield of 87%. sioc-journal.cn

Diastereoselective synthesis often focuses on controlling the relative orientation of the hydroxyl and ethynyl groups (syn or anti). The choice of reagents and reaction conditions significantly influences the diastereomeric ratio. For instance, the reduction of an α,β-unsaturated ketone precursor can be directed by bulky reducing agents to favor the formation of the trans isomer. The synthesis of trans-2-ethynylcyclohexan-1-ol (B8061479) has been reported in the literature and is a common starting material for further transformations. unibo.it

| Method | Catalyst/Reagent | Product Stereochemistry | Key Features |

| Asymmetric Alkynylation | Chiral Lithium Amide | (1R,2R) | High enantioselectivity |

| Desymmetrization | (DHQD)2AQN | (1R,2S) intermediate | Convergent synthesis |

| Diastereoselective Reduction | Bulky Reducing Agents | trans | Control of relative stereochemistry |

Chiral Resolution Techniques for this compound

When a synthesis results in a racemic or diastereomeric mixture of this compound, chiral resolution techniques are employed to separate the desired stereoisomer. These methods are essential for obtaining optically pure compounds.

Classical resolution involves the reaction of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by conventional methods such as crystallization or chromatography. Following separation, the resolving agent is removed to yield the enantiomerically pure alcohol.

Enzymatic resolution offers a highly selective alternative. Specific enzymes can selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer. This method is often preferred due to its high efficiency and mild reaction conditions.

Furthermore, chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating enantiomers. By using a chiral stationary phase, the different enantiomers of this compound can be resolved based on their differential interactions with the chiral support.

Stereocontrol in Reactions Involving this compound Derivatives

The existing stereocenters in derivatives of this compound can direct the stereochemical outcome of subsequent reactions, a phenomenon known as substrate-controlled stereoselection.

For example, in oxidation reactions, the approach of the oxidizing agent can be influenced by the steric bulk of the substituents on the cyclohexane (B81311) ring, leading to the preferential formation of one diastereomer of the resulting ketone. The oxidation of the hydroxyl group to a ketone can be achieved using reagents like pyridinium (B92312) chlorochromate (PCC).

In reactions involving the ethynyl group, such as hydrosilylation, the stereochemistry of the starting alcohol can influence the geometry of the resulting vinylsilane. mdpi.comnih.gov Subsequent cross-coupling reactions, like the Hiyama coupling, can then proceed with retention of this stereochemistry, allowing for the synthesis of highly functionalized and stereodefined 1,3-dienes. mdpi.comnih.gov

Moreover, the hydroxyl group can be converted into a good leaving group, and its substitution can proceed with either inversion or retention of configuration, depending on the reaction mechanism (SN2 or SN1) and the nature of the nucleophile and solvent.

Reactivity and Chemical Transformations of 2 Ethynylcyclohexan 1 Ol

Alkynyl Group Transformations of 2-Ethynylcyclohexan-1-ol

The terminal alkyne moiety of this compound is the primary site of its chemical reactivity, allowing for a variety of transformations that construct more complex molecular architectures. These reactions leverage the acidity of the terminal alkyne proton and the reactivity of the carbon-carbon triple bond.

Hydrosilylation of the terminal alkyne in this compound involves the addition of a silicon-hydride (Si-H) bond across the carbon-carbon triple bond, yielding vinylsilanes. This transformation is a powerful method for creating versatile synthetic intermediates. rsc.orgnih.gov The regioselectivity and stereoselectivity of the reaction are highly dependent on the choice of catalyst, with platinum and ruthenium complexes being the most common. rsc.orgnih.gov

The reaction can produce three potential isomers: the α-vinylsilane (gem-isomer) where the silyl group adds to the terminal carbon, and the β-(E) and β-(Z) vinylsilanes (vicinal-isomers) where the silyl group attaches to the internal carbon of the original alkyne. rsc.org

Platinum-catalyzed Hydrosilylation : Platinum complexes, such as platinum(II) chloride (PtCl₂) combined with bulky phosphine ligands like XPhos, are well-developed catalysts for the hydrosilylation of propargylic alcohols. rsc.orgnih.govrsc.org These systems typically exhibit high selectivity for the β-regioisomer, with the syn-addition of the silane leading predominantly to the (E)-alkene geometry. rsc.orgrsc.org The protocol is known for its tolerance of a wide range of functional groups. rsc.orgnih.gov

Ruthenium-catalyzed Hydrosilylation : In contrast, cationic ruthenium complexes like [Cp*Ru(MeCN)₃]PF₆ are known to favor the formation of the α-vinylsilane (1,1-disubstituted) product. nih.gov This catalyst promotes a trans-addition of the hydrosilane across the alkyne. nih.gov The presence of the free hydroxyl group in propargylic alcohols like this compound is compatible with this catalytic system. nih.gov

The choice of catalyst thus allows for selective access to either α- or β-vinylsilane products, which are valuable intermediates for subsequent cross-coupling reactions (e.g., Hiyama-Denmark coupling) or oxidations. rsc.orgnih.gov

Table 1: Catalyst Influence on the Regioselectivity of Propargylic Alcohol Hydrosilylation

| Catalyst System | Predominant Regioisomer | Predominant Stereochemistry | Reference |

| PtCl₂/XPhos | β-isomer | (E)-alkene | rsc.orgnih.gov |

| [Cp*Ru(MeCN)₃]PF₆ | α-isomer | Not applicable (gem-disubstituted) | nih.gov |

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high yields, reliability, and bio-orthogonality. glenresearch.com This reaction facilitates the covalent ligation of a terminal alkyne, such as this compound, with an azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole ring. nih.gov

The reaction is typically carried out under mild conditions, often in aqueous solvent mixtures, and demonstrates a broad tolerance for various functional groups. glenresearch.com The active Cu(I) catalyst is often generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. nih.gov The addition of a stabilizing ligand can prevent catalyst deactivation and protect sensitive substrates. nih.gov

The CuAAC reaction involving propargylic alcohols like this compound proceeds efficiently, with the hydroxyl group not interfering with the catalytic cycle. nih.govjenabioscience.com This allows for the straightforward synthesis of highly functionalized triazole-containing molecules, which have applications in medicinal chemistry, bioconjugation, and materials science. nih.govmdpi.com

Table 2: Representative Conditions for CuAAC Reactions

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Key Features | Reference |

| Propargyl alcohol | Benzyl Azide | CuI | Glycerol | Green solvent method | N/A |

| Propargyl alcohol | Fluorogenic coumarin azide | CuSO₄ / Sodium Ascorbate / Ligand | Buffer/DMSO | Used for bioconjugation and reaction monitoring | nih.govjenabioscience.com |

| Phenylacetylene | Benzyl Azide | Cu/β-SiC | Supercritical CO₂ | Heterogeneous catalysis in a green solvent | mdpi.com |

In certain palladium-catalyzed cross-coupling reactions, tertiary propargylic alcohols can function as surrogates for terminal alkynes. Specifically, 1-ethynylcyclohexanol has been demonstrated to be an efficient source of acetylene (B1199291) in Sonogashira coupling reactions. elte.huresearchgate.net This approach, often termed a deacetonative or retro-alkynylation Sonogashira coupling, allows for the synthesis of symmetrical and unsymmetrical diarylacetylenes without the need to handle gaseous acetylene or isolate intermediate arylacetylenes. elte.huorganic-chemistry.org

The reaction proceeds via a palladium-catalyzed coupling of an aryl halide with the propargylic alcohol. organic-chemistry.orgacs.org Under basic conditions, the C(sp)-C(sp³) bond is cleaved, releasing acetone (in the case of 2-methyl-3-butyn-2-ol) or cyclohexanone (B45756) (in the case of 1-ethynylcyclohexanol) as a byproduct. organic-chemistry.orgtandfonline.com This in-situ generation of a palladium-acetylide intermediate is followed by a second coupling with another molecule of aryl halide to form the diarylacetylene product.

This methodology is particularly advantageous for coupling with less reactive aryl chlorides and tolerates a wide array of functional groups. organic-chemistry.orgacs.org Catalyst systems often employ a palladacycle in combination with a bulky phosphine ligand like Xphos. organic-chemistry.orgacs.org

Table 3: Examples of Deacetonative Sonogashira Coupling

| Aryl Halide | Propargylic Alcohol | Catalyst System | Base | Solvent | Product | Yield | Reference |

| 4-Chlorotoluene | 4-(4-methoxyphenyl)-2-methyl-3-butyn-2-ol | Palladacycle / Xphos | K₂CO₃ | CH₃CN | 1-methoxy-4-((4-methylphenyl)ethynyl)benzene | 96% | organic-chemistry.org |

| 1-Chloro-4-nitrobenzene | 4-phenyl-2-methyl-3-butyn-2-ol | Palladacycle / Xphos | K₂CO₃ | CH₃CN | 1-nitro-4-(phenylethynyl)benzene | 95% | organic-chemistry.org |

| Various Aryl Iodides | 1-Ethynylcyclohexanol | Pd(PPh₃)₄ / CuI | Et₃N | Toluene | Symmetrical/Unsymmetrical Diarylacetylenes | Good to Excellent | elte.huresearchgate.net |

The terminal alkyne of this compound can undergo oxidative homocoupling to form a symmetrical 1,3-diyne. This transformation is most famously achieved through the Glaser coupling or its modern variant, the Hay coupling. synarchive.comwikipedia.org These reactions are fundamental for the synthesis of conjugated polyyne systems. researchgate.net

The Glaser-Hay coupling typically employs a copper(I) salt, such as copper(I) chloride or iodide, as a catalyst in the presence of an amine base (e.g., tetramethylethylenediamine, TMEDA) and an oxidant, which is often atmospheric oxygen. synarchive.comwikipedia.org The reaction proceeds through the formation of a copper(I) acetylide intermediate, which then undergoes oxidative dimerization to yield the 1,4-disubstituted-1,3-butadiyne product. rsc.org

While the standard Glaser-Hay reaction can lead to a mixture of homo- and hetero-coupled products when two different alkynes are present, strategies such as immobilizing one alkyne on a solid support have been developed to achieve selective cross-coupling. nih.gov For a simple substrate like this compound, the reaction would be expected to produce the corresponding diol-functionalized diyne. The copper catalysts used in CuAAC reactions can sometimes promote this homocoupling as a side reaction, particularly at higher temperatures. nih.gov

Table 4: Common Conditions for Alkyne Dimerization

| Reaction Name | Catalyst | Base / Ligand | Oxidant | Key Feature | Reference |

| Glaser Coupling | Cu(I) salt (e.g., CuCl) | Ammonia | Air (O₂) | One of the oldest C-C bond forming reactions | wikipedia.org |

| Hay Coupling | CuCl | TMEDA | Air (O₂) | Accelerated version of the Glaser coupling | synarchive.comwikipedia.org |

| Eglinton Reaction | Cu(II) salt (e.g., Cu(OAc)₂) | Pyridine | Stoichiometric Cu(II) | Uses a stoichiometric amount of copper(II) as the oxidant | wikipedia.org |

Cross-Coupling Reactions

Hydroxyl Group Transformations of this compound

The hydroxyl (-OH) group is a primary site for chemical reactions on this compound, allowing for its conversion into other functional groups.

The secondary alcohol group of this compound is expected to undergo acetylation and esterification reactions, which are common transformations for alcohols. These reactions convert the hydroxyl group into an ester, which can serve as a protective group in multi-step syntheses.

Acetylation: Acetylation is the reaction of an alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, to form an acetate ester. This reaction is typically carried out in the presence of a base like pyridine or a catalyst. For secondary alcohols, catalysts such as 4-(dimethylamino)pyridine (DMAP) are often used to increase the reaction rate. A solvent- and catalyst-free approach using acetic anhydride at elevated temperatures is also a potential method. mdpi.com

Esterification: More generally, esterification can be achieved by reacting this compound with a carboxylic acid in the presence of an acid catalyst, a process known as Fischer esterification. tcichemicals.com Common catalysts include sulfuric acid or p-toluenesulfonic acid (p-TSA). tcichemicals.comresearchgate.netsemanticscholar.orgdntb.gov.uasemanticscholar.org The reaction is reversible, and the removal of water is necessary to drive the equilibrium towards the formation of the ester product.

Table 1: Representative Esterification Agents and Catalysts for Secondary Alcohols

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Acetylation | Acetic Anhydride | Pyridine, DMAP | Acetate Ester |

| Acetylation | Acetic Anhydride | Heat (Solvent/Catalyst-free) | Acetate Ester |

| Esterification | Carboxylic Acid | p-Toluenesulfonic acid (p-TSA), Heat | Carboxylate Ester |

| Esterification | Carboxylic Acid | Sulfuric Acid (H₂SO₄), Heat | Carboxylate Ester |

Oxidation of the secondary alcohol in this compound would yield the corresponding ketone, 2-ethynylcyclohexan-1-one. A variety of oxidizing agents can be employed for this transformation. libretexts.org

Common reagents for the oxidation of secondary alcohols include chromium-based compounds like chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, known as the Jones reagent), and pyridinium (B92312) chlorochromate (PCC). libretexts.org Milder, chromium-free alternatives include reagents like 2-iodoxybenzoic acid (IBX) and the Dess-Martin periodinane, which are known for their selectivity in oxidizing primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. youtube.com The Oppenauer oxidation, which uses a ketone as the oxidant in the presence of a metal alkoxide catalyst, is another method that could be applied, particularly for acid-sensitive substrates. youtube.com

Table 2: Common Oxidizing Agents for Converting Secondary Alcohols to Ketones

| Oxidizing Agent | Common Name/Reagents | Typical Conditions |

| H₂CrO₄ | Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature |

| C₅H₅NH(CrO₃Cl) | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) |

| C₈H₅IO₅ | 2-Iodoxybenzoic acid (IBX) | DMSO or other organic solvents |

| C₁₃H₁₃IO₈ | Dess-Martin Periodinane (DMP) | Dichloromethane (CH₂Cl₂) |

| Various | Oppenauer Oxidation (e.g., Al(O-t-Bu)₃, acetone) | Heat |

The direct nucleophilic substitution of the hydroxyl group in alcohols is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. Therefore, the -OH group must first be converted into a better leaving group. One common strategy is to perform the reaction in the presence of a strong acid, which protonates the hydroxyl group to form -OH₂⁺. This species can then leave as a neutral water molecule, which is a much better leaving group. Subsequent attack by a nucleophile, such as a halide ion, completes the substitution. This process is typical for reactions with hydrogen halides (HCl, HBr, HI). For a secondary alcohol like this compound, the reaction may proceed through an Sₙ1 mechanism, involving a carbocation intermediate, or an Sₙ2 mechanism.

The acid-catalyzed dehydration of alcohols is a common method for synthesizing alkenes. When this compound is treated with a strong, non-nucleophilic acid such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄) and heated, it is expected to undergo an elimination reaction to form one or more cyclohexene (B86901) products. youtube.comumass.edu

The reaction typically proceeds via an E1 mechanism for secondary alcohols. vernier.com This involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a secondary carbocation. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond.

Due to the structure of this compound, two potential constitutional isomers could be formed: 1-ethynylcyclohex-1-ene and 3-ethynylcyclohex-1-ene. According to Zaitsev's rule, the more substituted (and generally more stable) alkene is the major product. In this case, 1-ethynylcyclohex-1-ene would be the expected major product. However, carbocation rearrangements are possible in E1 reactions, which could potentially lead to other products. youtube.comyoutube.com

Cyclohexanol (B46403) Ring Transformations

Transformations involving the carbon skeleton of the cyclohexanol ring itself, such as ring expansion and contraction, are more complex and typically require multi-step synthetic sequences.

Direct ring expansion or contraction of this compound is not a straightforward process. These transformations usually involve the formation of specific intermediates that can undergo rearrangement.

Ring Expansion: A common method for one-carbon ring expansion of cyclic ketones is the Tiffeneau–Demjanov rearrangement. wikipedia.orgorganicreactions.orgslideshare.netd-nb.info To apply this to this compound, it would first need to be converted into a 1-(aminomethyl)-2-ethynylcyclohexan-1-ol derivative. Treatment of this amino alcohol with nitrous acid would then generate a diazonium intermediate, which could rearrange to form a ring-expanded cycloheptanone derivative.

Ring Contraction: Ring contraction of a six-membered ring to a five-membered ring can be achieved through a Favorskii rearrangement. alfa-chemistry.comwikipedia.orgadichemistry.com This reaction requires an α-halo ketone as the substrate. Therefore, this compound would first need to be oxidized to 2-ethynylcyclohexan-1-one, followed by halogenation at the α-position (C2) to generate 2-halo-2-ethynylcyclohexan-1-one. Treatment of this intermediate with a base, such as an alkoxide, would then induce the rearrangement to form an ethyl cyclopentanecarboxylate derivative. adichemistry.com

Functionalization of the Cyclohexane (B81311) Skeleton

The cyclohexane ring of this compound, bearing both a hydroxyl and an ethynyl (B1212043) group, can undergo functionalization, although the reactivity is often dominated by the alcohol and alkyne moieties. A primary transformation of the cyclohexane skeleton involves the oxidation of the secondary alcohol.

This reaction typically employs common oxidizing agents to convert the hydroxyl group into a ketone. The product of this reaction is 2-ethynylcyclohexanone. The choice of oxidant is crucial to avoid side reactions involving the ethynyl group.

| Reactant | Oxidizing Agent | Product | Notes |

| This compound | Pyridinium chlorochromate (PCC) | 2-Ethynylcyclohexanone | Mild oxidant suitable for secondary alcohols. |

| This compound | Swern Oxidation (oxalyl chloride, DMSO, triethylamine) | 2-Ethynylcyclohexanone | Another mild oxidation that avoids harsh acidic conditions. |

| This compound | Jones Reagent (CrO₃, H₂SO₄, acetone) | 2-Ethynylcyclohexanone | Harsher conditions, potential for side reactions with the alkyne. |

This table is illustrative of common oxidation reactions for secondary alcohols and represents the expected outcome for this compound based on general organic chemistry principles.

Further functionalization of the C-H bonds on the cyclohexane skeleton is less common and would require specific catalytic systems to achieve selectivity, given the presence of the more reactive functional groups.

Rearrangement Reactions

Acid-catalyzed rearrangement of propargyl alcohols is a well-established method for synthesizing α,β-unsaturated carbonyl compounds. For a secondary alcohol like this compound, the expected transformation is the Meyer-Schuster rearrangement.

Rupe Rearrangement of this compound

The inquiry regarding the Rupe rearrangement of this compound requires careful consideration of the substrate's structure. The Rupe rearrangement is a characteristic acid-catalyzed reaction of tertiary α-ethynyl alcohols, which yields α,β-unsaturated methyl ketones. nih.gov In contrast, this compound is a secondary alcohol.

For secondary propargyl alcohols, the Meyer-Schuster rearrangement is the more mechanistically favored pathway, leading to α,β-unsaturated aldehydes. wikipedia.org The key difference lies in the stability of the intermediate carbocations and the reaction pathway that follows.

The reaction for this compound would proceed via the Meyer-Schuster pathway as follows:

Protonation of the hydroxyl group by an acid catalyst.

Loss of water to form a resonance-stabilized carbocation (an allene-like cation).

Nucleophilic attack by water on the carbocation.

Tautomerization of the resulting enol to the final product, which is an α,β-unsaturated aldehyde.

The expected product from the Meyer-Schuster rearrangement of this compound is cyclohex-1-ene-1-carbaldehyde.

| Starting Material | Reaction Type | Key Intermediate | Final Product |

| This compound (Secondary Alcohol) | Meyer-Schuster Rearrangement | Allenyl-like carbocation | Cyclohex-1-ene-1-carbaldehyde |

| 1-Ethynylcyclohexan-1-ol (Tertiary Alcohol) | Rupe Rearrangement | Enyne intermediate | 1-(Cyclohex-1-en-1-yl)ethan-1-one |

This table contrasts the expected rearrangement pathways for the secondary alcohol this compound and its tertiary isomer, 1-Ethynylcyclohexan-1-ol.

Polymerization of this compound

The presence of a terminal alkyne group in this compound suggests its potential as a monomer for polymerization. Both radiation and transition metals can be employed to initiate such processes.

Radiation-Induced Polymerization

Specific research on the radiation-induced polymerization of this compound is not extensively documented in publicly available literature. However, the general principles of radiation-induced polymerization can be applied. High-energy radiation, such as gamma rays or electron beams, can generate reactive species (radicals or ions) from the monomer or solvent, which then initiate a chain polymerization reaction at the ethynyl group. This method has the advantage of being catalyst-free, which can result in a polymer with high purity. The polymerization would likely proceed via the triple bond, leading to a polymer with a polyene backbone and pendant cyclohexanol groups.

Transition Metal-Catalyzed Polymerization

Transition metal catalysts are widely used for the polymerization of acetylenic monomers. mdpi.com Catalysts based on metals like rhodium, palladium, or tungsten can effectively polymerize terminal alkynes. While specific studies detailing the transition metal-catalyzed polymerization of this compound are sparse, analogous reactions with similar monomers suggest that a high molecular weight polymer could be obtained. The properties of the resulting polymer, such as its stereoregularity and molecular weight distribution, would be highly dependent on the choice of catalyst and reaction conditions. The polymerization would result in a polymer chain with repeating units of 2-(cyclohexan-1-ol).

| Polymerization Method | Catalyst/Initiator | Potential Polymer Structure | Advantages |

| Radiation-Induced | Gamma rays, Electron beam | Polyene backbone with cyclohexanol side groups | Catalyst-free, high purity |

| Transition Metal-Catalyzed | Rh, Pd, W complexes | Polyene backbone with cyclohexanol side groups | Control over polymer structure and molecular weight |

This table outlines the potential outcomes for the polymerization of this compound based on established polymerization techniques for similar ethynyl-containing monomers.

Applications of 2 Ethynylcyclohexan 1 Ol in Advanced Organic Synthesis

2-Ethynylcyclohexan-1-ol as a Versatile Building Block for Complex Molecular Architectures

The dual functionality of this compound allows it to serve as a versatile building block for creating complex molecules. The hydroxyl and ethynyl (B1212043) groups can be reacted independently or in concert to construct carbocycles and fused heterocyclic systems, which are common motifs in biologically active compounds. biosynth.comairo.co.in

Propargylic alcohols, such as this compound, are recognized as valuable coupling partners in transition metal-catalyzed reactions. For instance, rhodium(III)-catalyzed C-H functionalization and heteroannulation of indoles with propargyl alcohols can produce diverse, fused molecular frameworks. chemrxiv.org This reactivity allows propargyl alcohols to act as three-carbon synthons, enabling the rapid assembly of complex heterocyclic structures. chemrxiv.org The this compound scaffold could be employed in similar cascade reactions to generate novel polycyclic systems incorporating a cyclohexane (B81311) ring.

Furthermore, the alkyne and alcohol moieties can participate in cycloaddition reactions to form new rings. fiveable.mewikipedia.orgoxfordsciencetrove.com Depending on the reaction conditions and the partner molecule, this can lead to the formation of diverse polyheterocyclic compounds. nih.gov For example, after conversion to a suitable derivative, the alkyne can act as a dipolarophile in [3+2] cycloadditions or as a dienophile in [4+2] Diels-Alder reactions, leading to highly substituted cyclic structures. fiveable.meoxfordsciencetrove.com

Table 1: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner | Potential Product Scaffold |

|---|---|---|

| [3+2] Dipolar Cycloaddition | Azide (B81097) (R-N₃) | Triazole-fused cyclohexane |

| [4+2] Diels-Alder Reaction | Diene | Bicyclic system with cyclohexene (B86901) ring |

| [2+2] Cycloaddition | Alkene (photochemical) | Bicyclo[4.2.0]octane derivative |

Synthesis of Natural Product Scaffolds and Analogs Utilizing this compound

While direct applications of this compound in completed total syntheses are not widely documented, its structural motifs are relevant to natural product synthesis. Propargylic alcohols are key intermediates in the synthesis of numerous bioactive natural products. nih.gov Asymmetric propargylation of aldehydes is a strategic step in the synthesis of compounds like (–)-epiquinamide and longanlactone, highlighting the importance of the homopropargyl alcohol unit. nih.gov

The cyclohexane ring is also a common feature in many natural products. rsc.org Therefore, this compound represents a valuable chiral building block for synthesizing natural product analogs or fragments containing a functionalized cyclohexane core. The alkyne group can be elaborated into various functional groups found in natural products, such as substituted alkenes, ketones, or extended side chains, through reactions like hydration, reduction, or cross-coupling.

For example, the synthesis of allenes via the coupling of propargyl alcohol derivatives is a known strategy that has been exploited for natural product synthesis. acs.org By converting the hydroxyl group of this compound into a good leaving group (e.g., a carbonate), it could be coupled with organoboron reagents to generate allenyl-cyclohexane structures, which are precursors to more complex targets. acs.org

Preparation of Functionalized 1,3-Dienes from this compound

One of the most significant applications of propargyl alcohols is their rearrangement to α,β-unsaturated carbonyl compounds, which are precursors to or can be considered as functionalized dienes. nih.gov The primary pathway for this transformation is the Meyer-Schuster rearrangement. organicreactions.orgrsc.org

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols. wikipedia.orgsemanticscholar.org For a terminal alkyne like that in this compound, the reaction proceeds through protonation of the alcohol, a 1,3-shift of the protonated hydroxyl group to form an allene (B1206475) intermediate, followed by tautomerization to yield an α,β-unsaturated aldehyde. wikipedia.orgresearchgate.net

Reaction Scheme: Meyer-Schuster Rearrangement

Starting Material: this compound

Conditions: Acid catalyst (e.g., H₂SO₄, PTSA) or transition-metal catalysts (e.g., Ru-, Ag-, Au-based). organicreactions.orgwikipedia.org

Intermediate: Allenol

Product: (E)-2-(cyclohexylidene)acetaldehyde

A competing reaction, particularly for tertiary propargylic alcohols, is the Rupe rearrangement , which yields α,β-unsaturated ketones. wikipedia.org While this compound is a secondary alcohol and would be expected to favor the Meyer-Schuster pathway, the conditions can influence the outcome. The Rupe rearrangement of the isomeric 1-ethynylcyclohexan-1-ol is well-documented to produce 1-acetylcyclohexene. oup.comresearchgate.net

The resulting enal from the Meyer-Schuster rearrangement is a valuable synthetic intermediate. It is a functionalized 1,3-diene system (in its enol form) and can undergo further transformations, such as Diels-Alder reactions or Michael additions, to build molecular complexity. nih.gov Alternative methods for generating 1,3-dienes from propargyl alcohol derivatives include nickel-catalyzed reactions of the corresponding propargyl carbonates with phenols. acs.org

Derivatization for Bio-orthogonal Chemistry and Chemical Biology Probes

The terminal alkyne of this compound is an ideal functional handle for "click chemistry," a class of bio-orthogonal reactions that proceed with high efficiency and selectivity in biological environments. aatbio.comwmocollege.ac.in The most common click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable triazole ring. wmocollege.ac.innih.gov

This compound can be derivatized to create chemical biology probes for labeling and imaging biomolecules. The hydroxyl group provides a convenient attachment point for linking a reporter molecule (like a fluorophore or a biotin (B1667282) tag) or a targeting ligand.

General Derivatization Strategy:

Attachment of a Linker/Reporter: The hydroxyl group of this compound can be etherified or esterified with a molecule containing a reporter group (e.g., a fluorescent dye) and a linker.

Bioconjugation: The resulting probe, now equipped with a reporter and the terminal alkyne "handle," can be covalently attached to an azide-modified biomolecule (e.g., a protein, glycan, or nucleic acid) within a complex biological sample or a living cell via CuAAC. nih.govcreative-biolabs.com

An alternative to CuAAC is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is copper-free and thus often more suitable for live-cell imaging. nih.gov While the alkyne in this compound is not strained, the molecule could be used to synthesize more complex, strained alkynes like bicyclononynes (BCNs), which are highly reactive in SPAAC and are valuable for bio-labeling. nih.govsynaffix.com

Table 2: Bio-orthogonal Probe Components

| Component | Function | Example |

|---|---|---|

| Scaffold | This compound | Provides the alkyne handle for click reaction |

| Linker | Polyethylene glycol (PEG) | Improves solubility and reduces steric hindrance |

| Reporter Tag | Fluorescein, Biotin | Enables detection, imaging, or purification |

| Targeting Moiety | Folic acid, RGD peptide | Directs the probe to specific cells or tissues |

Applications in Material Science Precursors

The presence of both a polymerizable alkyne group and a reactive hydroxyl group makes this compound a potential monomer for synthesizing functional polymers. studysmarter.co.uk

Polymerization via the Alkyne Group: Terminal alkynes can be polymerized using transition metal catalysts (e.g., Ta, W, Mo, Rh-based) to form polyacetylenes. nih.gov The polymerization of this compound would result in a polyacetylene backbone with pendant cyclohexanol (B46403) groups. These hydroxyl groups could then be used for post-polymerization modification, allowing for the tuning of the polymer's properties, such as solubility or thermal stability, or for the attachment of other functional molecules. The synthesis of cyclic polymers from alkyne-functionalized monomers is also an area of active research. nih.govrsc.orgresearchgate.net

Polymerization via the Hydroxyl Group (after modification): The hydroxyl group can be used as an initiator for ring-opening polymerization (ROP) of cyclic esters (e.g., lactide, caprolactone) to create graft copolymers. Alternatively, the molecule can be modified to participate in other polymerization schemes. For instance, conversion of the alcohol to an ester with acrylic acid would yield a monomer suitable for free-radical polymerization. A more advanced strategy could involve tandem ring-opening/ring-closing metathesis polymerization (RO/RCM) if the molecule is incorporated into a larger structure containing a strained cycloalkene. nih.govsemanticscholar.org

The rigid cyclohexane scaffold and the reactive functional groups of this compound make it a candidate precursor for various functional materials.

Carbon-Rich Materials: The high carbon content and the presence of the triple bond suggest that polymers derived from this compound could serve as precursors to carbon-rich materials. Pyrolysis of such polymers could yield structured carbon materials with potential applications in electronics or catalysis.

Functional Polymers and Networks: Polymers synthesized from this monomer would possess pendant hydroxyl groups, which can serve as sites for cross-linking to form polymer networks or hydrogels. These hydroxyl groups can also form hydrogen bonds, influencing the material's mechanical and thermal properties. The alkyne functionality in the polymer can be used to "click" cross-linkers or other molecules to create functional polymer networks for applications such as coatings, adhesives, or drug delivery matrices.

Catalytic Roles and Applications of 2 Ethynylcyclohexan 1 Ol and Its Derivatives

2-Ethynylcyclohexan-1-ol as a Ligand Precursor in Organometallic Chemistry

In the realm of organometallic chemistry, the development of novel ligands is paramount to advancing catalytic processes. Alkynyl alcohols, such as this compound, represent a class of compounds with significant potential as ligand precursors. The dual functionality of the ethynyl (B1212043) (C≡CH) and hydroxyl (-OH) groups allows for versatile coordination to metal centers.

The π-system of the carbon-carbon triple bond in the ethynyl group can donate electron density to a metal center, forming a π-complex. This interaction is a common feature of alkyne ligands in organometallic compounds. Concurrently, the lone pair of electrons on the oxygen atom of the hydroxyl group can act as a Lewis base, donating to the metal center and forming a coordinate bond. This chelation effect, where both the ethynyl and hydroxyl groups bind to the same metal atom, can lead to the formation of stable metallacyclic structures. The stability of such complexes is often enhanced by the chelate effect.

By modifying the hydroxyl group, for instance, through deprotonation to form an alkoxide, the ligand's donor properties can be tuned. This allows for the synthesis of a diverse range of organometallic complexes with tailored electronic and steric properties, which are crucial for their performance in catalytic applications.

Inhibitory Roles in Catalytic Systems, including Platinum Catalyst Inhibition in Silicone Formulations

One of the most significant industrial applications of ethynyl-substituted cyclohexanols is their role as inhibitors for platinum catalysts, particularly in the curing of silicone formulations. While much of the literature specifies 1-ethynyl-1-cyclohexanol, the inhibitory mechanism is directly applicable to its isomer, this compound, due to the presence of the crucial ethynyl group.

In the context of silicone chemistry, platinum complexes, such as Karstedt's catalyst, are highly effective in catalyzing the hydrosilylation reaction. This reaction involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond (e.g., in a vinyl-functional silicone polymer), leading to the formation of a cross-linked silicone network, which is the basis of many silicone elastomers, adhesives, and coatings.

The role of an inhibitor like this compound is to temporarily deactivate the platinum catalyst at ambient temperatures. This provides a sufficient "pot life" or working time for the two-part silicone system to be mixed and applied before curing commences. The inhibition is reversible, and the catalytic activity can be restored by heating.

The mechanism of inhibition involves the coordination of the ethynyl group of this compound to the platinum center. The π-electrons of the triple bond effectively occupy the coordination sites of the platinum catalyst, preventing the coordination of the reactants (the Si-H and vinyl groups). This deactivation is stable at room temperature, thus preventing premature curing.

Upon heating, the coordination of the inhibitor to the platinum center weakens. The inhibitor is subsequently released, freeing up the catalytic sites and allowing the hydrosilylation reaction to proceed at a rapid rate. The volatility of the inhibitor can also play a role, as it may be driven off at elevated temperatures.

The use of such acetylenic alcohols as inhibitors is crucial for the formulation of one-component, heat-curable silicone systems, which offer significant advantages in terms of ease of use and application.

| Catalytic System | Inhibitor | Catalyst | Function of Inhibitor | Activation Condition |

| Silicone Formulation | This compound | Platinum Complex (e.g., Karstedt's catalyst) | Prevents premature hydrosilylation at ambient temperature. | Heat |

Role in Organocatalysis and Biocatalysis

The application of this compound and its derivatives extends into the burgeoning fields of organocatalysis and biocatalysis, where the focus is on the use of small organic molecules and enzymes, respectively, to catalyze chemical transformations.

Organocatalysis:

In organocatalysis, the bifunctional nature of this compound, possessing both a hydrogen-bond donating hydroxyl group and a nucleophilic/electrophilic ethynyl group, makes it an interesting candidate for various catalytic applications. Chiral secondary alcohols, including those with alkynyl substituents, have been utilized in asymmetric synthesis.

For instance, propargyl alcohols, which share the alkynyl alcohol motif, are recognized as valuable building blocks in organic synthesis. The development of organocatalytic methods for the enantioselective transformation of such compounds is an active area of research. A highly acidic chiral N-triflyl phosphoramide (B1221513) has been shown to be an effective catalyst for the asymmetric alkenylation of propargyl alcohols with trialkenylboroxines, leading to the synthesis of chiral 1,4-enynes. researchgate.net This suggests that this compound could potentially serve as a substrate in similar organocatalytic transformations, where the hydroxyl group can be activated by a chiral Brønsted acid to facilitate nucleophilic attack at the ethynyl group or the adjacent carbon.

Biocatalysis:

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, such as lipases and esterases, are widely used for the kinetic resolution of racemic alcohols. nih.gov This process involves the enantioselective acylation or deacylation of the alcohol, allowing for the separation of the two enantiomers.

Given that this compound is a secondary alcohol, it is a plausible substrate for enzymatic kinetic resolution. For example, the kinetic resolution of a TIPS-protected propargylic alcohol has been successfully achieved on a large scale using lipase (B570770) AK, affording both enantiomers in high yield and enantiomeric excess. nih.gov This precedent strongly suggests that a similar biocatalytic approach could be applied to resolve racemic this compound, providing access to enantiomerically pure forms of this compound. These chiral building blocks would be of significant value in the synthesis of complex target molecules, such as natural products and pharmaceuticals.

The biocatalytic oxidation of secondary alcohols is another area of interest. While this transformation leads to the destruction of the chiral center, it can be a useful method for the synthesis of the corresponding ketone. Alcohol dehydrogenases and alcohol oxidases are the primary enzymes used for these transformations.

| Catalysis Type | Potential Role of this compound | Key Functional Groups Involved | Potential Outcome |

| Organocatalysis | Substrate in asymmetric transformations | Hydroxyl and Ethynyl groups | Synthesis of chiral molecules |

| Biocatalysis | Substrate for enzymatic kinetic resolution | Hydroxyl group | Separation of enantiomers |

| Biocatalysis | Substrate for enzymatic oxidation | Hydroxyl group | Synthesis of 2-ethynylcyclohexanone |

Advanced Spectroscopic and Computational Studies on 2 Ethynylcyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed three-dimensional structure of organic molecules in solution. For 2-ethynylcyclohexan-1-ol, which exists as cis and trans diastereomers, NMR provides critical data on relative configuration and conformational preferences.

The cyclohexane (B81311) ring typically adopts a chair conformation to minimize steric and torsional strain. In this conformation, substituents on the ring can occupy either axial or equatorial positions. For this compound, each diastereomer exists as an equilibrium of two rapidly interconverting chair conformers. The position of this equilibrium is governed by the steric and electronic properties of the hydroxyl and ethynyl (B1212043) groups.

¹H NMR Spectroscopy: The chemical shifts (δ) and, more importantly, the spin-spin coupling constants (J-values) of the protons at C1 and C2 are diagnostic of their relative orientation.

Stereochemistry: In the trans isomer, the protons on C1 and C2 (H1 and H2) can be either diaxial or diequatorial. A large coupling constant (³J_H1,H2 ≈ 8–13 Hz) is indicative of a diaxial relationship, which would be the major conformer. A small coupling constant (³J_H1,H2 ≈ 2–5 Hz) would suggest a diequatorial arrangement. In the cis isomer, the H1-H2 relationship is axial-equatorial, leading to an intermediate coupling constant (³J_H1,H2 ≈ 3–5 Hz).

Conformational Analysis: By analyzing the coupling constants, the dominant chair conformation for each isomer can be determined. For the trans isomer, the conformer with both substituents in equatorial positions is expected to be more stable and thus predominate at equilibrium. For the cis isomer, one substituent must be axial while the other is equatorial, and the equilibrium will favor the conformation where the sterically bulkier ethynyl group occupies the equatorial position.

¹³C NMR Spectroscopy: The chemical shifts of the carbon atoms in the cyclohexane ring are also sensitive to the conformation. Generally, a carbon atom bearing an axial substituent is shielded (appears at a lower chemical shift) compared to one with an equatorial substituent.

2D NMR Techniques: Advanced 2D NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) provide definitive proof of stereochemistry by identifying protons that are close in space. libretexts.orgyoutube.com For example, in the cis isomer, a NOESY cross-peak would be expected between the axial proton at C1 and the axial protons at C3 and C5, as well as between the substituents themselves if they are in proximity. huji.ac.ilcolumbia.edu

Table 1: Predicted ¹H NMR Data for trans-2-Ethynylcyclohexan-1-ol (Equatorial-Equatorial Conformer)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H1 (on C-OH) | 3.6 - 4.0 | ddd | J_ax,ax ≈ 8-10; J_ax,eq ≈ 4-5 |

| H2 (on C-C≡CH) | 2.5 - 2.9 | ddd | J_ax,ax ≈ 8-10; J_ax,eq ≈ 4-5 |

| H (on C≡CH) | 2.0 - 2.4 | d | J ≈ 2-3 |

| Cyclohexyl (CH₂) | 1.2 - 2.1 | m | - |

X-ray Crystallography of this compound Derivatives

While NMR spectroscopy provides detailed information about the structure in solution, single-crystal X-ray diffraction (SCXRD) offers an unambiguous determination of the molecular structure in the solid state. mdpi.comnih.gov Obtaining suitable crystals of this compound itself can be challenging due to its relatively low melting point and potential for hydrogen bonding-induced disorder. Therefore, analysis is often performed on crystalline derivatives.

To facilitate crystallization, the hydroxyl group can be converted into an ester, such as a benzoate (B1203000) or p-nitrobenzoate derivative. These derivatives are typically highly crystalline solids. The SCXRD analysis of such a derivative would provide precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be calculated. eurjchem.com

This data would definitively confirm:

Relative Stereochemistry: The cis or trans relationship between the ester and ethynyl groups.

Solid-State Conformation: The specific chair conformation adopted by the cyclohexane ring in the crystal lattice. It would show whether the substituents occupy axial or equatorial positions.

Intermolecular Interactions: The packing of molecules in the crystal, revealing details about hydrogen bonding (if any) and van der Waals interactions. researchgate.net

Table 2: Expected X-ray Crystallographic Data for a Derivative of trans-2-Ethynylcyclohexan-1-ol

| Parameter | Expected Value |

|---|---|

| C-O Bond Length | 1.43 ± 0.02 Å |

| C-C (ring) Bond Length | 1.53 ± 0.02 Å |

| C≡C Bond Length | 1.20 ± 0.02 Å |

| C-O-C (ester) Bond Angle | 118 ± 3° |

| C-C-C (ring) Bond Angle | 111 ± 2° |

| O-C1-C2-C(ethynyl) Torsion Angle | ~180° (anti-periplanar) |

Vibrational Spectroscopy (Infrared and Raman) for Structural Assignments

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are complementary and provide a characteristic fingerprint based on the functional groups present. For this compound, several key vibrations are expected. Data from the isomeric 1-ethynylcyclohexan-1-ol can be used as a reliable reference for band positions. nist.gov

O-H Stretch: A strong, broad absorption in the IR spectrum between 3200 and 3600 cm⁻¹ is characteristic of the hydroxyl group involved in hydrogen bonding.

≡C-H Stretch: A sharp, moderately intense band in both IR and Raman spectra around 3300 cm⁻¹ corresponds to the stretching of the acetylenic C-H bond.

C-H Stretches (sp³): Multiple bands between 2850 and 3000 cm⁻¹ arise from the symmetric and asymmetric stretching of the C-H bonds on the cyclohexane ring.

C≡C Stretch: A weak to medium intensity band between 2100 and 2150 cm⁻¹. This vibration is often stronger and more easily observed in the Raman spectrum due to the change in polarizability of the triple bond.

C-O Stretch: A strong band in the IR spectrum, typically in the 1050-1150 cm⁻¹ region, corresponding to the C-O single bond stretch.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | IR | 3200 - 3600 | Strong, Broad |

| ≡C-H stretch | IR, Raman | ~3300 | Medium-Strong, Sharp |

| sp³ C-H stretches | IR, Raman | 2850 - 3000 | Strong |

| C≡C stretch | Raman, IR | 2100 - 2150 | Medium (Raman), Weak (IR) |

| C-O stretch | IR | 1050 - 1150 | Strong |

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. Under electron ionization (EI), this compound (MW = 124.18 g/mol ) would undergo predictable fragmentation pathways. nih.gov The mass spectrum of the related isomer, 1-ethynylcyclohexan-1-ol, shows characteristic fragments that can be used to predict the pattern for the 2-substituted isomer. nist.govnih.gov

Expected fragmentation patterns include:

Molecular Ion (M⁺): A peak at m/z 124, which may be of low intensity for alcohols. libretexts.org

Loss of Water ([M-H₂O]⁺): A common fragmentation for alcohols, resulting in a peak at m/z 106.

Alpha-Cleavage: Cleavage of the bond adjacent to the oxygen atom. This could involve the loss of the ethynyl-substituted carbon, though cleavage of the C1-C6 bond within the ring is more typical for cyclohexanols.

Loss of Ethynyl Radical ([M-C₂H]⁺): Loss of the ethynyl group (•C≡CH, 25 Da) would lead to a fragment at m/z 99.

Ring Cleavage: The cyclohexane ring can undergo complex fragmentation, often leading to a base peak at m/z 57, corresponding to the [C₄H₉]⁺ ion, a common feature in cyclohexanol (B46403) spectra. reddit.com Another significant peak from ring fragmentation is often seen at m/z 81, corresponding to a [C₆H₉]⁺ fragment. docbrown.info

Table 4: Predicted Key Fragments in the EI-Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |

| 109 | [C₈H₁₃]⁺ | Loss of •OH, followed by H rearrangement |

| 106 | [C₈H₁₀]⁺ | Loss of H₂O |

| 99 | [C₆H₁₁O]⁺ | Loss of •C₂H (ethynyl radical) |

| 81 | [C₆H₉]⁺ | Ring cleavage and loss of C₂H₃O |

| 57 | [C₄H₉]⁺ | Complex ring fragmentation (often base peak) |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful for predicting molecular properties where experimental data is unavailable. eurjchem.com For this compound, DFT methods (e.g., B3LYP with a 6-311G(d,p) basis set) can be used to:

Optimize Geometry: Calculate the lowest energy structures for the cis and trans isomers and their respective chair conformers, providing theoretical bond lengths and angles.

Determine Relative Energies: Predict the relative thermodynamic stability of the different conformers and isomers.

Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR/Raman) and NMR chemical shifts, which can aid in the assignment of experimental spectra. aimspress.com

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. youtube.comyoutube.com The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap indicates the chemical reactivity and kinetic stability of the molecule. researchgate.netresearchgate.net

Generate Molecular Electrostatic Potential (MEP) Maps: An MEP map illustrates the charge distribution across the molecule, visually identifying electron-rich (red) and electron-poor (blue) regions. For this compound, the oxygen of the hydroxyl group would be an electron-rich site, predicting its role as a hydrogen bond acceptor or a site of electrophilic attack.

Table 5: Hypothetical DFT Calculation Results for this compound

| Parameter | Predicted Outcome | Implication |

|---|---|---|

| Conformer Energy | trans (e,e) < cis (a,e) | trans isomer is thermodynamically more stable. |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilic sites). |

| LUMO Energy | +1.2 eV | Indicates electron-accepting capability (electrophilic sites). |

| HOMO-LUMO Gap | 7.7 eV | Large gap suggests high kinetic stability. |

| MEP Analysis | Negative potential on Oxygen | Site for electrophilic attack and H-bonding. |

Molecular Dynamics Simulations for Conformational Dynamics

While quantum calculations provide static, minimum-energy pictures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound, typically in a simulated solvent box (e.g., water or chloroform), would provide a detailed view of its conformational flexibility.

The simulation would involve:

System Setup: Placing the molecule in a periodic box filled with solvent molecules and using a suitable force field (e.g., AMBER, CHARMM) to describe the inter- and intramolecular forces.

Simulation: Solving Newton's equations of motion for every atom in the system over a period of nanoseconds to microseconds.

Trajectory Analysis: Analyzing the resulting trajectory to understand dynamic processes.

For this compound, MD simulations could reveal:

Chair-Flip Interconversion: The frequency and pathways of the ring inversion between the two chair conformations.

Rotational Dynamics: The rotational freedom of the hydroxyl and ethynyl substituents.

Solvent Effects: How solvent molecules interact with the compound, particularly through hydrogen bonding to the hydroxyl group, and how these interactions influence the conformational equilibrium. mdpi.com

Principal Component Analysis (PCA): This analysis can identify the dominant modes of motion within the molecule, distinguishing between large-scale conformational changes (like ring flips) and smaller local fluctuations.

These simulations bridge the gap between static structures and the dynamic reality of the molecule in a liquid environment, providing a complete picture of its behavior.

Emerging Research Directions and Future Perspectives in 2 Ethynylcyclohexan 1 Ol Chemistry

Development of Novel Stereoselective Synthetic Pathways

The biological and material properties of chiral molecules are often dictated by their specific stereochemistry. Consequently, the development of methods for the stereoselective synthesis of 2-Ethynylcyclohexan-1-ol is a primary research focus. The direct asymmetric alkynylation of cyclohexanone (B45756) is the most logical and atom-economical approach to access enantioenriched forms of this compound.

Future research is geared towards the discovery and optimization of catalytic systems that can achieve high yields and enantioselectivities. nih.gov A significant area of exploration involves the use of chiral ligands to direct the addition of an ethynyl (B1212043) group to the prochiral carbonyl of cyclohexanone. Various metal-ligand complexes are being investigated for this purpose.

| Catalyst System | Chiral Ligand Type | Potential Advantages |

| Zinc-based catalysts (e.g., Zn(OTf)₂, Et₂Zn) | Amino alcohols (e.g., N-methylephedrine), BINOL derivatives | Commercially available, tolerant to air and moisture, versatile. illinois.eduorganic-chemistry.org |

| Titanium-based catalysts (e.g., Ti(Oi-Pr)₄) | BINOL derivatives | High enantioselectivities, applicable to a range of substrates. illinois.edu |

| Rhodium-phosphine complexes | Chiral phosphines | Mild, neutral reaction conditions, tolerance of acidic functional groups. acs.org |

| Copper-based catalysts | Chiral P,N-ligands, Bisoxazolines | Effective for additions to C=N bonds, suggesting potential for C=O additions. mdpi.comnih.gov |

The development of bifunctional catalysts, which can activate both the nucleophile (ethyne) and the electrophile (cyclohexanone) within a chiral environment, is a particularly promising avenue. nih.gov For instance, a chiral zinc complex could coordinate with the cyclohexanone oxygen, while simultaneously forming a zinc acetylide, thereby holding both reactants in a specific orientation that favors the formation of one enantiomer over the other. nih.gov The ultimate goal is to develop a practical, scalable, and highly enantioselective synthesis that makes both enantiomers of this compound readily accessible for further applications.

Exploration of Unprecedented Chemical Transformations

The unique combination of an alkyne and an alcohol functionality in this compound opens the door to a wide array of chemical transformations, many of which remain unexplored for this specific substrate. Research is moving beyond standard reactions to discover novel reactivity patterns that can be leveraged for the synthesis of complex molecular architectures.

Propargylic alcohols, the class of compounds to which this compound belongs, are known to undergo a variety of unique reactions. researchgate.net These include rearrangements, cyclizations, and multicomponent reactions. researchgate.netacs.org

Potential Novel Transformations for this compound:

Meyer-Schuster Rearrangement Variants: While the classic rearrangement converts propargylic alcohols to enones, modern variants allow for the incorporation of other functionalities, such as halogens or aryl groups, providing access to α-substituted enones. nih.gov

Gold-Catalyzed Dihalohydration: This transformation could convert this compound into α,α-dihalo-β-hydroxy ketones, which are valuable synthetic intermediates that are otherwise difficult to prepare asymmetrically. researchgate.netnih.gov

Intramolecular Cyclizations/Annulations: The dual functionality of the molecule could be exploited in cascade reactions. For example, activation of the alkyne by a transition metal could be followed by an intramolecular attack by the hydroxyl group to form cyclic ethers or other heterocyclic systems.

Propargylic Substitution Reactions: The hydroxyl group can be substituted by various nucleophiles under catalytic conditions (e.g., using Ruthenium or Copper catalysts), providing a direct route to functionalized alkynes while retaining the cyclohexane (B81311) core. rsc.orgnih.gov

Three-Component Reactions: Lewis acid promotion could enable cascade reactions involving this compound, an amine, and a suitable third component like a butynedioate to form complex nitrogen-containing heterocycles such as dihydroazepines. acs.org

Exploring these and other transformations will significantly expand the synthetic utility of this compound, positioning it as a key starting material for the construction of diverse and complex molecules.

Integration into Flow Chemistry and Microfluidic Systems

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, precise reaction control, and easier scalability. ufluidix.com Integrating the synthesis and subsequent reactions of this compound into flow systems is a key direction for future research, promising more efficient and reproducible chemical manufacturing.

Microfluidic reactors, with their small channel dimensions, are particularly well-suited for optimizing reaction conditions and screening catalysts, as they require only minute quantities of reagents. researchgate.net For the synthesis of this compound, a flow system could involve pumping a solution of cyclohexanone and a chiral catalyst through one channel to meet a stream of a protected ethyne (B1235809) derivative in another, with mixing and reaction occurring at a T-junction. nih.gov The small volume and high surface-area-to-volume ratio in such a reactor allow for precise temperature control, which is crucial for maintaining high selectivity in exothermic reactions. ufluidix.com

Key Areas for Flow Chemistry Integration:

| Process | Potential Advantages in Flow Systems |

| Asymmetric Synthesis | Improved temperature control leading to higher enantioselectivity; safe handling of pyrophoric reagents like organolithiums; ease of screening multiple catalysts and ligands. nih.govrsc.org |

| Catalytic Hydrogenation | Precise control over hydrogen gas pressure and flow rate; enhanced safety by minimizing the volume of flammable gas at any given time; improved selectivity for partial hydrogenation to the corresponding alkene (2-vinylcyclohexan-1-ol). beilstein-journals.org |

| Photochemical/Electrochemical Reactions | Uniform irradiation in photochemical processes; controlled electrode potential in electrochemical transformations; enabling reactions that are difficult to perform in batch. nih.gov |

| Multi-step Telescoped Synthesis | Connecting multiple flow reactors in sequence to perform several reaction steps consecutively without isolating intermediates, saving time, and reducing waste. researchgate.net |

The development of enzyme-immobilized microreactors represents a frontier in this area. An alcohol dehydrogenase could be immobilized within a microreactor to perform asymmetric reductions, potentially enabling the kinetic resolution of racemic this compound or the stereoselective synthesis of related chiral alcohols in a continuous, sustainable manner. rsc.org

Applications in Sustainable and Green Chemical Processes

The principles of green chemistry provide a framework for designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mit.edu Applying these principles to the synthesis and application of this compound is an essential aspect of modernizing its chemistry.

A key focus is on improving the atom economy of its synthesis. The direct catalytic addition of acetylene (B1199291) to cyclohexanone is 100% atom-economical, as all atoms from the reactants are incorporated into the final product. acs.org This is far superior to multi-step sequences that may involve protecting groups or stoichiometric reagents, which generate significant waste. acs.org

Strategies for Greener Chemistry with this compound:

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones is a core principle of green chemistry. msu.edu Developing highly efficient and recyclable catalysts for the synthesis and transformations of this compound minimizes waste.

Safer Solvents: Research into replacing traditional volatile organic solvents (VOCs) with greener alternatives like water, supercritical fluids (e.g., scCO₂), or bio-based solvents for reactions involving this compound is a priority. mit.edu Solvent-free reaction conditions, where feasible, are an even better alternative. researchgate.net

Energy Efficiency: Designing synthetic routes that can be performed at ambient temperature and pressure reduces energy consumption. msu.edu The use of microreactors can also improve energy efficiency through superior heat transfer. ufluidix.com

Renewable Feedstocks: While cyclohexanone is traditionally derived from petroleum, future research could explore pathways from renewable bio-based sources, making the entire lifecycle of this compound more sustainable.

Derivatization: The molecule's bifunctionality can be used to design synthetic routes that avoid the need for temporary protecting groups, thus shortening reaction sequences and reducing waste. acs.org

By focusing on these principles, the chemical community can ensure that the utility of this compound is realized in an environmentally responsible manner.

Computational Design of this compound Derivatives with Targeted Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting chemical reactivity. nih.gov Applying these methods to this compound and its derivatives can accelerate the discovery of new reactions and the design of molecules with specific, targeted properties.

DFT studies can provide deep insights into the transition states of reactions, such as the asymmetric alkynylation of cyclohexanone. By modeling the interaction between the catalyst, the alkyne, and the ketone, researchers can understand the origins of enantioselectivity. nih.gov For example, calculations can reveal how a chiral ligand creates a sterically constrained environment that favors one reaction pathway over another, leading to the observed enantiomeric excess. acs.org This knowledge can guide the rational design of more effective catalysts.

Applications of Computational Chemistry:

| Research Area | Computational Approach | Insights Gained |

| Catalyst Design | DFT modeling of transition states | Understanding catalyst-substrate interactions, predicting enantioselectivity, rational design of new ligands. nih.govacs.org |

| Reactivity Prediction | Frontier Molecular Orbital (FMO) analysis, reaction pathway mapping | Identifying the most likely sites for nucleophilic or electrophilic attack, predicting the feasibility of novel transformations. researchgate.net |

| Mechanism Elucidation | Calculation of reaction energy profiles | Differentiating between proposed mechanisms (e.g., stepwise vs. concerted), identifying key intermediates. nih.gov |

| Derivative Design | In silico modification of substituents | Tuning the electronic and steric properties of derivatives to enhance reactivity or selectivity in specific reactions. |

For instance, computational studies can be used to predict how substituting the cyclohexane ring or modifying the alkyne terminus would affect the molecule's reactivity in a subsequent propargylic substitution reaction. acs.org By calculating the energies of intermediates and transition states, chemists can screen potential derivatives in silico before committing to laboratory synthesis, saving significant time and resources. This predictive power is crucial for designing derivatives of this compound with tailored reactivity for applications in materials science or medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Ethynylcyclohexan-1-ol, and how do reaction conditions affect yield and purity?

- Methodological Answer : Synthesis typically involves alkynylation of cyclohexanol derivatives. For example, a Grignard reagent (e.g., ethynyl magnesium bromide) can react with a cyclohexanone precursor under anhydrous conditions, followed by acid quenching. Catalysts like Cu(I) or Pd-based systems may enhance regioselectivity . Reaction temperature (0–25°C) and solvent polarity (e.g., THF vs. ether) critically influence yield and purity. Post-synthesis purification via column chromatography or fractional distillation is recommended .

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies the hydroxyl proton (δ 1.5–2.0 ppm, broad) and ethynyl proton (δ 2.5–3.0 ppm, sharp singlet). C NMR confirms the sp-hybridized carbon (δ 70–85 ppm) .

- IR Spectroscopy : O-H stretch (~3200–3600 cm) and C≡C stretch (~2100–2260 cm) are diagnostic .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z 138.1 for CHO) .

Q. How does the ethynyl group impact the compound’s solubility and stability under varying pH conditions?

- Methodological Answer : The ethynyl group introduces hydrophobicity, reducing water solubility compared to hydroxylated analogs. Stability studies should employ buffered solutions (pH 2–12) with HPLC monitoring. Under acidic conditions, the hydroxyl group may protonate, while alkaline conditions risk deprotonation and oxidation of the ethynyl moiety .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported catalytic hydrogenation outcomes of this compound?

- Methodological Answer : Discrepancies in hydrogenation products (e.g., partial vs. full saturation) may arise from catalyst choice (Pd/C vs. Lindlar catalyst) or H pressure. Systematic studies using deuterium labeling (D gas) and GC-MS analysis can track hydrogenation pathways. Computational modeling (DFT) predicts intermediate stability and reaction barriers .

Q. How does the stereochemistry of this compound influence its reactivity in cycloaddition reactions?

- Methodological Answer : The axial/equatorial orientation of the ethynyl group affects steric interactions in Diels-Alder reactions. Molecular dynamics simulations and X-ray crystallography of transition states can elucidate stereoelectronic effects. Experimental validation involves comparing reaction rates between diastereomers using kinetic assays .

Q. What computational methods are suitable for predicting the interaction of this compound with enzyme active sites?